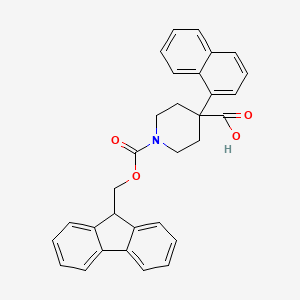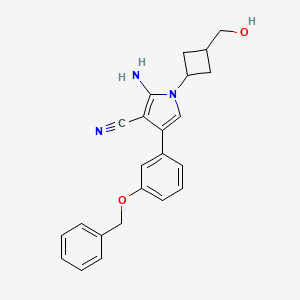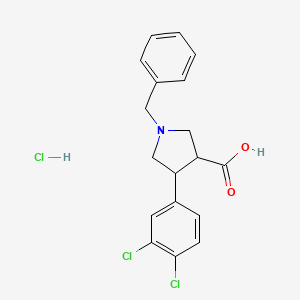
5-ブロモ-2-イソプロピル-1,3-ベンゾオキサゾール
概要
説明
5-Bromo-2-isopropyl-1,3-benzoxazole is a brominated aromatic heterocyclic organic compound It is characterized by the presence of a benzoxazole ring, a bromine atom, and an isopropyl group
科学的研究の応用
5-Bromo-2-isopropyl-1,3-benzoxazole has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
作用機序
Target of Action
5-Bromo-2-isopropyl-1,3-benzoxazole, a derivative of benzoxazole, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets .
Mode of Action
The planar benzene ring of 5-Bromo-2-isopropyl-1,3-benzoxazole can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions lead to changes in the function of the target molecules, thereby affecting the progression of the disease.
Biochemical Pathways
Benzoxazole derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , cholinesterases , etc. that are involved in the pathway of cancer formation and proliferation . The interaction of 5-Bromo-2-isopropyl-1,3-benzoxazole with these targets can affect the associated biochemical pathways and their downstream effects.
Pharmacokinetics
The benzoxazole scaffold is known to be present in a wide range of pharmaceuticals , suggesting that it may have favorable ADME properties
Result of Action
The result of the action of 5-Bromo-2-isopropyl-1,3-benzoxazole can be seen in its antimicrobial and anticancer activities. Benzoxazole derivatives have been shown to exhibit a wide range of biological activities including antimicrobial and anticancer properties. For instance, certain benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal strains . Moreover, some compounds have demonstrated potent anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-isopropyl-1,3-benzoxazole can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups in benzoxazole compounds has been found to improve their antimicrobial activity against certain bacterial and fungal species . .
生化学分析
Biochemical Properties
5-Bromo-2-isopropyl-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger . The interactions between 5-Bromo-2-isopropyl-1,3-benzoxazole and these microorganisms involve inhibition of essential enzymes and disruption of cellular processes, leading to the inhibition of microbial growth.
Cellular Effects
5-Bromo-2-isopropyl-1,3-benzoxazole affects various types of cells and cellular processes. It has been observed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . The compound’s effects on cellular metabolism include alterations in metabolic flux and changes in metabolite levels, which can affect overall cell function and viability.
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-isopropyl-1,3-benzoxazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzoxazole derivatives have been shown to inhibit DNA topoisomerases, which are essential enzymes involved in DNA replication and repair . Additionally, 5-Bromo-2-isopropyl-1,3-benzoxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-isopropyl-1,3-benzoxazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzoxazole derivatives can maintain their biological activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to 5-Bromo-2-isopropyl-1,3-benzoxazole in in vitro and in vivo studies has revealed sustained effects on cellular processes, including continued inhibition of microbial growth and persistent anticancer activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-isopropyl-1,3-benzoxazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial and anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy cells and tissues. Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
5-Bromo-2-isopropyl-1,3-benzoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, 5-Bromo-2-isopropyl-1,3-benzoxazole can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-isopropyl-1,3-benzoxazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biological activity . The compound’s distribution within different cellular compartments can determine its efficacy in targeting specific cellular processes and pathways.
Subcellular Localization
The subcellular localization of 5-Bromo-2-isopropyl-1,3-benzoxazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with target biomolecules and exert its effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropyl-1,3-benzoxazole typically involves the bromination of 2-isopropylbenzoxazole. The reaction conditions include the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature and light conditions to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of 5-Bromo-2-isopropyl-1,3-benzoxazole involves large-scale bromination reactors equipped with advanced temperature and light control systems. The process is optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.
化学反応の分析
Types of Reactions: 5-Bromo-2-isopropyl-1,3-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 5-bromo-2-isopropylbenzoxazole-3-carboxylic acid.
Reduction: Production of 5-bromo-2-isopropylbenzoxazole-1,3-dihydro derivative.
Substitution: Generation of various substituted benzoxazole derivatives depending on the nucleophile used.
類似化合物との比較
2-bromo-5-isopropylbenzoxazole
5-bromo-2-methylbenzoxazole
2-bromo-6-isopropylbenzoxazole
5-bromo-2-ethylbenzoxazole
特性
IUPAC Name |
5-bromo-2-propan-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6(2)10-12-8-5-7(11)3-4-9(8)13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWWNROYPLFJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650828 | |
| Record name | 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-35-6 | |
| Record name | 5-Bromo-2-(propan-2-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


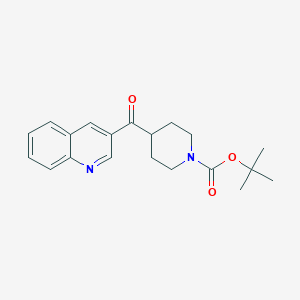


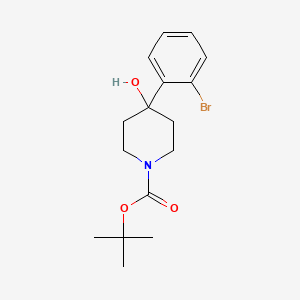
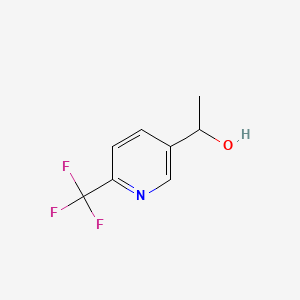
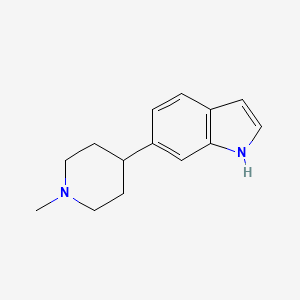
![7-Chloropyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B1504469.png)

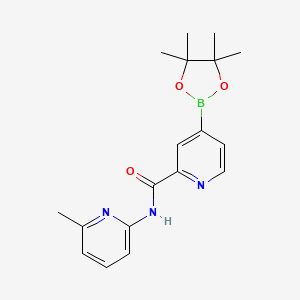
![Tert-butyl 3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1504476.png)
